molecular formula C20H25NO2S B2734576 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide CAS No. 1797605-07-2

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide

Cat. No.: B2734576
CAS No.: 1797605-07-2
M. Wt: 343.49
InChI Key: LBIGZRHLAYGLDB-UHFFFAOYSA-N
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Description

2-Phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenyl group at the C2 position and two distinct nitrogen-bound moieties: a tetrahydro-2H-pyran-4-yl group and a thiophen-2-ylmethyl group. This structure combines aromatic (phenyl, thiophene) and heterocyclic (tetrahydropyran) elements, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(oxan-4-yl)-2-phenyl-N-(thiophen-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-2-19(16-7-4-3-5-8-16)20(22)21(15-18-9-6-14-24-18)17-10-12-23-13-11-17/h3-9,14,17,19H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIGZRHLAYGLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Tetrahydropyran Ring: Starting with a suitable precursor, such as 4-hydroxybutanal, the tetrahydropyran ring can be formed through an intramolecular cyclization reaction under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Thiophene Moiety: The thiophene group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

    Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution on the phenyl ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the thiophene ring can involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene moiety.

    Reduction: Amines from the reduction of the amide group.

    Substitution: Various substituted phenyl or thiophene derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The phenyl and thiophene groups might engage in π-π interactions or hydrogen bonding with target molecules, while the amide group could participate in hydrogen bonding or act as a hydrogen bond acceptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Structural Analogues with Modified Substituents

2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide (): Molecular Formula: C₁₃H₂₂ClNO₂ Key Differences: Chloro substituent at C2 instead of phenyl; cyclopropylmethyl replaces thiophen-2-ylmethyl. Properties: Lower molecular weight (259.77 g/mol) and increased polarity due to the chloro group.

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide (): Molecular Formula: C₁₃H₂₃ClNO₃ Key Differences: Methoxyethyl group replaces thiophen-2-ylmethyl; chloro substituent at C2. Also discontinued, indicating possible issues in scalability or toxicity .

Heterocyclic and Pharmacophore Comparisons

  • 5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine (): Key Differences: Incorporates a 1H-indole core with a sulfonamide-like thiomorpholinyl group. Relevance: The patent highlights its novel crystalline form, suggesting enhanced stability compared to non-crystalline analogs. This underscores the importance of solid-state modifications for drug development .
  • N-Phenyl-N-(piperidin-4-yl)propionamide derivatives ():

    • Key Differences : Piperidine replaces tetrahydropyran; propionamide backbone instead of butanamide.
    • Pharmacological Insight : Piperidine-based analogs are often explored for CNS activity due to improved blood-brain barrier penetration. The target compound’s tetrahydropyran moiety may offer similar advantages but with distinct metabolic stability .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₀H₂₆N₂O₂S 358.50 Phenyl, thiophen-2-ylmethyl High lipophilicity, untested stability
2-Chloro-N-(cyclopropylmethyl) analog C₁₃H₂₂ClNO₂ 259.77 Chloro, cyclopropylmethyl Discontinued, moderate polarity
2-Chloro-N-(2-methoxyethyl) analog C₁₃H₂₃ClNO₃ 284.78 Chloro, methoxyethyl Discontinued, enhanced solubility
Thiomorpholinyl-indole derivative C₂₄H₂₈N₄O₃S 452.57 Indole, thiomorpholinyl Crystalline form, patented stability

Research Findings and Implications

  • The thiophen-2-ylmethyl group in the target compound may mitigate these issues by offering stronger π-π interactions and metabolic resistance.
  • Crystallography: The novel crystalline form of the thiomorpholinyl-indole derivative () suggests that similar strategies could be applied to the target compound to improve its physicochemical profile .
  • Pharmacological Potential: Structural parallels to piperidine-containing CNS agents () imply that the target compound’s tetrahydropyran and thiophene groups may enhance receptor binding or selectivity, though experimental validation is needed .

Biological Activity

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)butanamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a phenyl group, a tetrahydropyran ring, and a thiophen-2-ylmethyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO2SC_{19}H_{23}NO_2S, with a molecular weight of approximately 329.45 g/mol. The compound's structure can be represented as follows:

ComponentDescription
IUPAC Name This compound
Molecular Formula C19H23NO2S
Molecular Weight 329.45 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, such as enzymes and receptors. The tetrahydropyran and thiophen groups may facilitate binding to specific sites, potentially modulating enzymatic activity or receptor signaling pathways. Further biochemical studies are necessary to elucidate the precise mechanisms involved.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess antibacterial and antifungal activities. Investigating the specific antimicrobial effects of this compound could reveal its potential as an antimicrobial agent.

Anticancer Properties

Research into related compounds has suggested potential anticancer activities. For example, compounds that incorporate tetrahydropyran structures have been investigated for their ability to inhibit cancer cell proliferation. The unique combination of functional groups in this compound may enhance its efficacy against various cancer cell lines.

Neuroprotective Effects

Given the structural features of this compound, it may also exhibit neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a possible therapeutic avenue for neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of similar compounds demonstrated significant inhibition against Gram-positive bacteria, suggesting that this compound may also exhibit similar properties.
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that derivatives with tetrahydropyran moieties showed reduced cell viability and induced apoptosis, indicating potential anticancer properties for this compound.
  • Neuroprotection Research : A study focusing on neuroprotective agents found that compounds containing tetrahydropyran rings significantly reduced neuronal death in models of oxidative stress, supporting the hypothesis that this compound may have similar neuroprotective effects.

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